5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
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Overview
Description
5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole moiety with an ethyl group at the 5-position and a 1-methylpyrrolidin-2-ylmethyl group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of science.
Preparation Methods
The synthesis of 5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylindole with 1-methylpyrrolidine-2-carboxaldehyde under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups to amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole can be compared with other similar compounds, such as:
2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar pyrrolidine moiety but differs in the position of the methyl group and the presence of a pyridine ring instead of an indole ring.
3-(1H-indol-3-yl)-4-(1-{2-[(2S)-1-methylpyrrolidinyl]ethyl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound features an indole moiety with additional substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
IUPAC Name |
5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBUOODGXPTQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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